

2-Bromo-6-fluorobenzaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzaldehyde

Cat. No.: B104081

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An In-depth Technical Guide to **2-Bromo-6-fluorobenzaldehyde**

Introduction

2-Bromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine and a fluorine atom ortho to the aldehyde group, imparts specific reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.^{[1][2][3]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.

Chemical Structure and IUPAC Name

The chemical structure of **2-Bromo-6-fluorobenzaldehyde** consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 6, and a formyl (aldehyde) group at position 1.

IUPAC Name: **2-bromo-6-fluorobenzaldehyde**^[4]

Synonyms: 6-Bromo-2-fluorobenzaldehyde, 2-Fluoro-6-bromobenzaldehyde^[3]

Chemical Identifiers:

- SMILES: C1=CC(=C(C(=C1)Br)C=O)F^[4]

- InChI:InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H[4]
- InChIKey:PNJNILWKRAKKEQM-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for **2-Bromo-6-fluorobenzaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrFO	[1][2][4]
Molecular Weight	203.01 g/mol	[2][3]
CAS Number	360575-28-6	[1][2][4]
Appearance	White to off-white or beige solid/powder	[2][3]
Melting Point	43-47 °C	[5][6]
Boiling Point	228.49 °C	[1]
Density	1.671 g/cm ³	[1]
Flash Point	> 110 °C (closed cup)	
Solubility	Slightly soluble in water	[5]
Refractive Index	1.585	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromo-6-fluorobenzaldehyde** and its application in the synthesis of heterocyclic compounds are provided below.

Synthesis of 2-Bromo-6-fluorobenzaldehyde via Kornblum Oxidation

This protocol describes the synthesis of **2-Bromo-6-fluorobenzaldehyde** from 2-bromo-6-fluorotoluene.^{[7][8]} The process involves two main steps: radical bromination of the methyl group followed by Kornblum oxidation of the resulting benzyl bromide.^[8]

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

- In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 2-bromo-6-fluorotoluene and a suitable organic or inorganic solvent.
- Add hydrobromic acid to the mixture.
- Under light conditions, slowly add hydrogen peroxide dropwise to the reaction mixture. The light initiates the radical reaction.
- Allow the reaction to proceed for 6 to 24 hours.
- After the reaction is complete, wash the reaction solution with a saturated sodium sulfite solution, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.^[7]

Step 2: Synthesis of **2-Bromo-6-fluorobenzaldehyde**

- To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic compound such as sodium bicarbonate.
- Control the reaction temperature at a range of 70-100°C (e.g., 95°C).
- After 2 to 8 hours of reaction, pour the reaction mixture into ice water.
- Extract the product with an organic solvent (e.g., ether).
- Wash the organic layer with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure **2-bromo-6-fluorobenzaldehyde**.^{[7][9]}

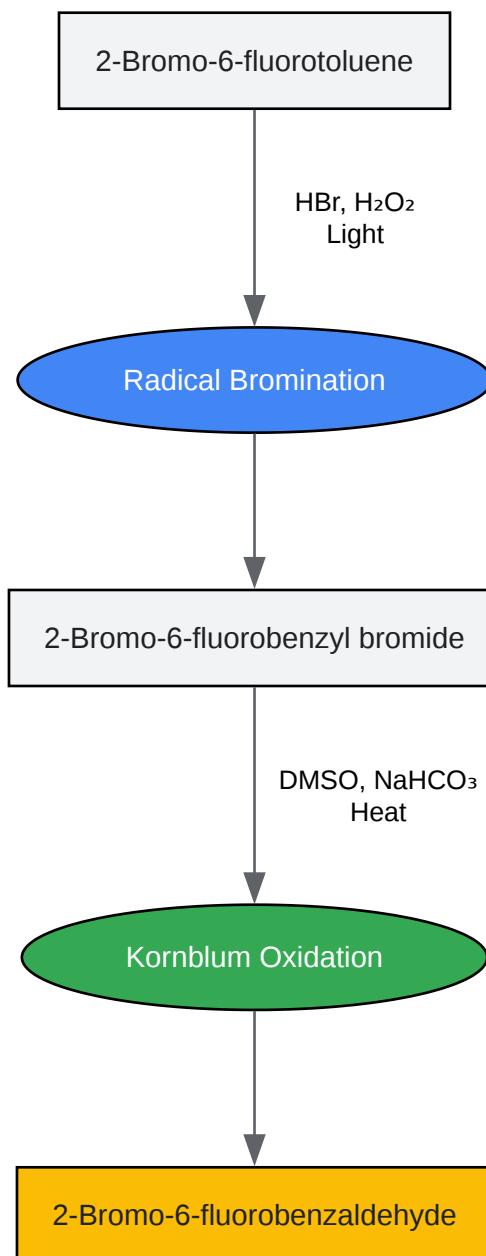
Application in the Synthesis of 2H-Indazoles

2-Bromo-6-fluorobenzaldehyde is a valuable precursor for the synthesis of bicyclic heterocycles like indazoles.^{[3][6]} The following is a representative protocol for a copper-catalyzed synthesis.

- In a reaction vessel, combine **2-bromo-6-fluorobenzaldehyde** (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst (e.g., copper(II) oxide).
- Add a suitable solvent, such as polyethylene glycol (PEG).
- Heat the mixture with stirring (e.g., to 110 °C) for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, isolate and purify the 2H-indazole product using standard laboratory procedures.^[6]

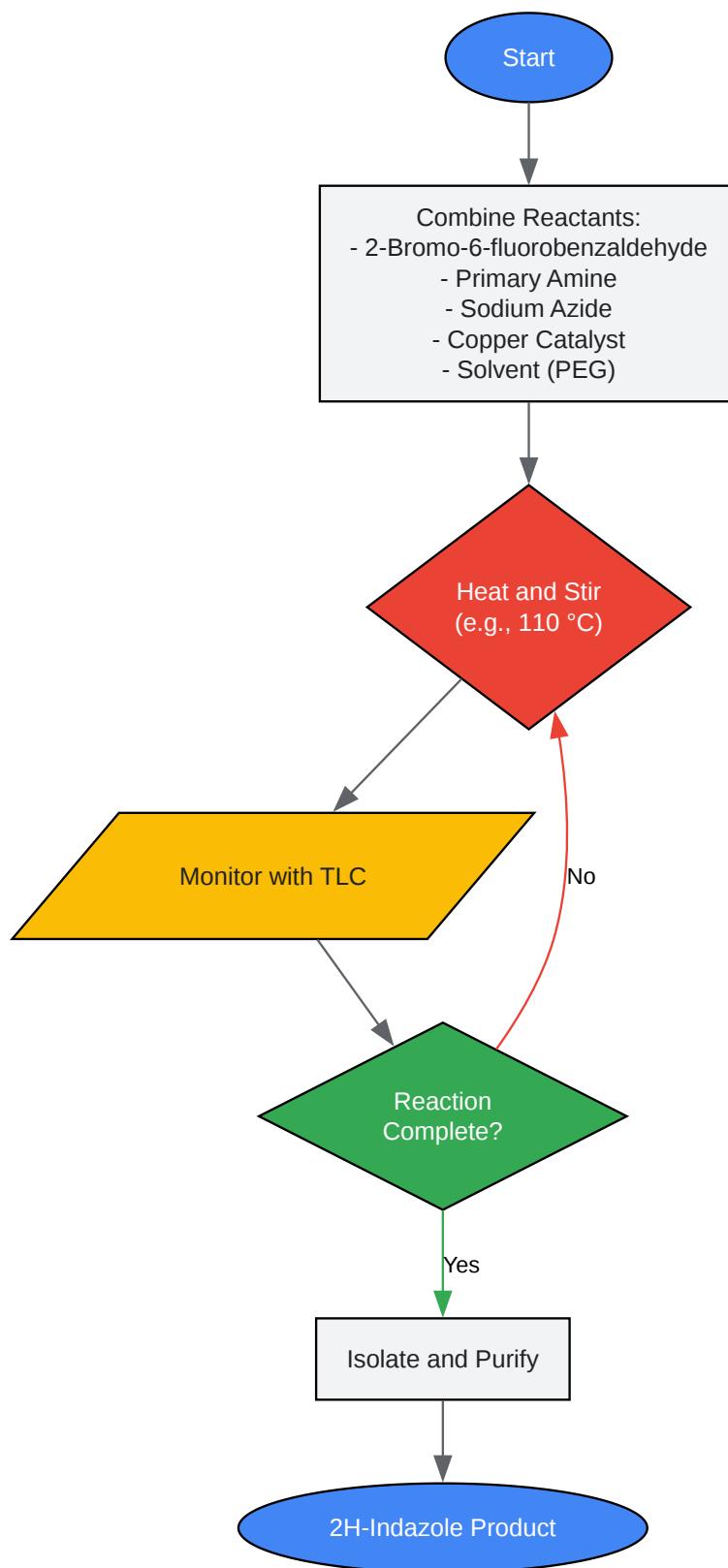
Visualizations

The following diagrams illustrate key logical and experimental workflows related to **2-Bromo-6-fluorobenzaldehyde**.



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Synthesis pathway of **2-Bromo-6-fluorobenzaldehyde**.

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Experimental workflow for copper-catalyzed indazole synthesis.

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